molecular formula C18H18N4O3 B2667573 (E)-1-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea CAS No. 899973-02-5

(E)-1-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea

Cat. No.: B2667573
CAS No.: 899973-02-5
M. Wt: 338.367
InChI Key: YSQBLQJRVVELMJ-LTGZKZEYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea is a chemical research compound based on the quinazolinone scaffold, a structure recognized for its significant potential in anticancer research and kinase inhibition studies . Quinazolinone derivatives are considered a privileged scaffold in medicinal chemistry and are frequently investigated for their ability to interact with key biological targets, such as tubulin and tyrosine kinases . Specifically, compounds featuring the 2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene core, similar to this product, have been designed to mimic pharmacophores of known multi-target kinase inhibitors. The α-oxo moiety and the ureido group in its structure are proposed to serve as a hydrogen bond domain, potentially enabling the molecule to form key interactions in the adenine binding region of enzyme targets . This mechanism is under investigation for its role in disrupting pathways critical for cancer cell proliferation and survival. Researchers are exploring this compound and its analogs primarily in the context of cytotoxic screening against human cancer cell lines and for the inhibition of vital cellular processes . This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or veterinary use.

Properties

CAS No.

899973-02-5

Molecular Formula

C18H18N4O3

Molecular Weight

338.367

IUPAC Name

1-[3-(2-methoxyethyl)-2-oxoquinazolin-4-yl]-3-phenylurea

InChI

InChI=1S/C18H18N4O3/c1-25-12-11-22-16(14-9-5-6-10-15(14)20-18(22)24)21-17(23)19-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H2,19,21,23)

InChI Key

YSQBLQJRVVELMJ-LTGZKZEYSA-N

SMILES

COCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=CC=C3

solubility

not available

Origin of Product

United States

Biological Activity

(E)-1-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea, with the CAS number 899984-31-7, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, and relevant research findings.

PropertyValue
Molecular Formula C₁₈H₁₈N₄O₃
Molecular Weight 338.4 g/mol
IUPAC Name 1-[3-(2-methoxyethyl)-2-oxoquinazolin-4-yl]-3-phenylurea
Purity Typically ≥95%

Synthesis

The synthesis of this compound involves the reaction of appropriate precursors under controlled conditions, often utilizing various catalysts and solvents to optimize yield and purity. The specific synthetic pathways may vary depending on the desired derivatives and modifications.

Anticancer Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance, derivatives of quinazoline have shown promising results as inhibitors of various cancer cell lines.

Case Study: COX-2 Inhibition

A related study focused on the COX-2 inhibitory activity of similar quinazoline derivatives. The results demonstrated that certain analogs achieved up to 47.1% inhibition at a concentration of 20 µM, suggesting a potential mechanism through which these compounds may exert anticancer effects .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Research has suggested that quinazoline derivatives can possess broad-spectrum antimicrobial properties, making them candidates for further investigation in treating infections caused by resistant strains.

The mechanism by which this compound exerts its biological effects is thought to involve modulation of key signaling pathways associated with cell proliferation and apoptosis. Studies indicate that these compounds may interact with specific receptors or enzymes involved in inflammatory processes and tumor growth.

Research Findings

Study ReferenceFindings
Demonstrated COX-2 inhibitory activity in related quinazoline compounds.
Suggested potential for treatment in autoimmune diseases through modulation of Th17 cells.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The compound’s structural and functional analogs primarily include quinazolinone derivatives modified at positions 3 and 3. Below is a detailed comparison based on substituent effects, physicochemical properties, and biological activity.

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Substituent at Position 3 Substituent at Position 4 Molecular Weight (g/mol) Melting Point (°C) Notable Biological Activity
Target Compound 2-Methoxyethyl Phenylurea ~343.36* Not reported Hypothesized anticancer
(2-Oxo-2,3-dihydroquinazolin-4-ylidene)hydrazonoacetic acid (5h) - Hydrazono-(2-thienyl)acetic acid ~344.34 206–208 Anticancer (in vitro)
[(2-Oxo-2,3-dihydroquinazolin-4-ylidene)hydrazono]carboxylic esters (3a–3q) Variable alkyl chains Hydrazono-carboxylic esters 280–400 150–250† Antiproliferative activity
3-Benzylidene phthalide derivatives Benzylidene Oxadiazole 250–350 Not reported Antimicrobial

*Calculated based on molecular formula. †Range varies by ester group.

Key Findings:

Substituent Impact on Solubility: The methoxyethyl group in the target compound likely improves aqueous solubility compared to hydrophobic analogs like 3-benzylidene derivatives . Hydrazono-carboxylic acids (e.g., 5h) exhibit moderate solubility due to ionizable carboxylic groups, while esters (e.g., 3a–3q) are more lipophilic .

The phenylurea group in the target compound may mimic hydrazono pharmacophores, suggesting similar mechanisms.

Thermal Stability :

  • Melting points correlate with molecular symmetry and intermolecular interactions. The target compound’s urea moiety may enhance stability compared to ester derivatives (3a–3q), which show lower melting points (~150–250°C) .

Spectroscopic Characterization: $ ^1H $ NMR signals for quinazolinone protons (e.g., H-6 at δ 7.56–7.65 in 5h ) align with the target compound’s aromatic core. Methoxyethyl protons are expected at δ 3.2–3.5 (OCH$ _2 $) and δ 1.8–2.2 (CH$ _2 $) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for (E)-1-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea?

  • Methodology : The synthesis typically involves multi-step reactions. For example, quinazolinone cores can be formed via cyclocondensation of anthranilic acid derivatives with aldehydes or ketones. The methoxyethyl group may be introduced via alkylation or Mitsunobu reactions. A key intermediate, 3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one, can be synthesized by reacting 2-aminobenzamide with 2-methoxyethyl glycidyl ether under basic conditions. Subsequent condensation with phenylurea derivatives in ethanol/HCl yields the final product. Reaction optimization (e.g., solvent, temperature, catalysts) is critical for stereoselectivity and yield .
Reaction Step Conditions Yield
Core formationDMF, 100°C, 12h65-70%
MethoxyethylationNaH, THF, 0°C→RT80%
Urea condensationEthanol/HCl, reflux55-60%

Q. How can the stereochemistry of the (E)-isomer be confirmed?

  • Methodology : Use NMR (¹H and ¹³C) to analyze coupling constants and NOE effects. For instance, the E-configuration around the imine bond (C=N) is confirmed by a deshielded proton signal at δ 8.2–8.5 ppm (¹H NMR) and cross-peaks in NOESY spectra. X-ray crystallography provides definitive proof, as seen in structurally similar quinazolinones (e.g., 3-(4-methoxyphenyl)-2-phenyl-2,3-dihydroquinazolin-4(1H)-one ).

Q. What are the solubility and stability profiles of this compound under physiological conditions?

  • Methodology : Perform kinetic solubility assays in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Stability is assessed via HPLC at 37°C over 24–72h. Derivatives with methoxyethyl groups often exhibit improved aqueous solubility (>50 µM) compared to non-polar analogs. Stability in plasma is tested using LC-MS to monitor degradation products .

Advanced Research Questions

Q. How does the methoxyethyl substituent affect the compound’s binding affinity to kinase targets?

  • Methodology : Conduct molecular docking (e.g., AutoDock Vina) and MD simulations to compare interactions with and without the methoxyethyl group. Experimental validation via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) quantifies binding constants (KD). For example, similar quinazolinones show enhanced hydrophobic interactions with ATP-binding pockets when substituted with flexible ether chains .

Q. What strategies mitigate oxidative degradation of the 2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene moiety?

  • Methodology : Stabilize the core via electron-donating substituents (e.g., methoxy) or encapsulation in cyclodextrins. Accelerated stability studies (40°C/75% RH) with antioxidants (e.g., BHT) reduce peroxide formation. LC-MS/MS identifies degradation pathways (e.g., ring-opening via hydroxyl radical attack) .

Q. How can structure-activity relationships (SAR) guide optimization for selective kinase inhibition?

  • Methodology : Synthesize analogs with variations in:

  • Phenylurea moiety : Replace with heteroaryl groups (e.g., pyridyl) to modulate H-bonding.
  • Methoxyethyl chain : Adjust length (ethoxy vs. propoxy) to balance flexibility and steric effects.
    Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify selectivity trends. For instance, bulkier substituents may reduce off-target binding to CYP450 enzymes .

Contradictions and Data Gaps

  • Stereoselectivity in Synthesis : reports high yields for similar quinazolinones using HCl catalysis, while emphasizes NaH for regioselectivity. Researchers must validate conditions for their specific substrate.
  • Biological Activity Predictions : Computational models (e.g., DeepChem) in suggest high potential for antimicrobial activity, but experimental data for this compound’s efficacy against MRSA or other pathogens are lacking.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.